molecular formula C4H6ClN3O2 B1434986 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl CAS No. 1445951-85-8

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl

Cat. No.: B1434986
CAS No.: 1445951-85-8
M. Wt: 163.56 g/mol
InChI Key: NTTLOCJSSSEPGL-UHFFFAOYSA-N
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Description

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl is a triazole derivative with a carboxylic acid group at position 4 and a methyl group at position 3. Its hydrochloride (HCl) salt form enhances aqueous solubility and stability, making it advantageous for pharmaceutical applications. Key properties include:

  • Molecular Formula: C₄H₅N₃O₂·HCl
  • Molecular Weight: 127.10 (free acid) + HCl (36.46 g/mol) = 163.56 g/mol
  • CAS Number: 832737-27-6 (free acid)
  • Storage: Requires storage at 2–8°C under inert atmosphere to prevent degradation .
  • Safety Profile: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

5-methyl-2H-triazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.ClH/c1-2-3(4(8)9)6-7-5-2;/h1H3,(H,8,9)(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTLOCJSSSEPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of β-Ketoesters and Azides: DBU-Promoted Synthesis

A widely used approach to synthesize 5-methyl-1,2,3-triazole derivatives involves the cycloaddition reaction of β-ketoesters with organic azides, promoted by the base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • General Procedure :
    A β-ketoester (1.2 equiv) and an azide (1 equiv) are dissolved in acetonitrile (0.2 M concentration). DBU (1.2 equiv) is added, and the mixture is stirred at 50 °C overnight. After reaction completion, the mixture is evaporated under vacuum and purified by flash column chromatography using a solvent system of methanol/dichloromethane/acetic acid (90:10:0.1) to isolate the triazole product as a solid.

  • Example : Synthesis of ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate yielded a solid product with melting point 120–120.7 °C and characteristic NMR signals confirming structure.

Reagent Amount (equiv) Solvent Temp (°C) Time Yield (%) Purification Method
β-Ketoester 1.2 MeCN (0.2M) 50 Overnight High Flash chromatography (MeOH/DCM/AcOH)
Organic Azide 1
DBU 1.2

Copper-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition is a prominent method for preparing substituted 1,2,3-triazoles including carboxylic acid derivatives.

  • Procedure :
    An azide and a β-ketoester are reacted in DMSO with DBU and a catalytic amount of copper triflate (Cu(OTf)2·C6H5CH3). The reaction mixture is refluxed for 8 hours, then cooled, extracted, and purified by flash chromatography.

  • Outcome :
    This method affords the triazole product in moderate yields (~50%) as oils or solids depending on substituents.

Reagent Amount (equiv) Solvent Catalyst (mol%) Temp (°C) Time (h) Yield (%) Notes
Azide 1 DMSO Cu(OTf)2 (10%) Reflux (~100) 8 ~50 Requires copper catalyst
β-Ketoester 1.2
DBU 1.2

Phase-Transfer Catalysis for 5-Hydroxy-1,2,3-triazoles

An alternative method involves the synthesis of 5-hydroxy-1,2,3-triazoles via phase-transfer catalysis (PTC):

  • Method :
    The azide and β-ketoester (1:1) are reacted in diethyl ether with tetrabutylammonium bromide (10 mol%) as PTC and finely ground KOH (2 equiv) at room temperature for 4 hours. The potassium salt precipitate formed is isolated by filtration, dissolved in acetonitrile, acidified with acetic acid, evaporated, and purified by flash chromatography.

  • Advantages :
    This method is mild, avoids high temperatures, and yields solid products with high purity (up to 95% yield reported for some derivatives).

Reagent Amount (equiv) Solvent Catalyst/Additive Temp (°C) Time (h) Yield (%) Product Form
Azide 1 Diethyl ether Tetrabutylammonium bromide (10 mol%) RT 4 Up to 95 Solid (potassium salt)
β-Ketoester 1 KOH (2 equiv)

Hydrolysis and Acidification to Obtain Free Acid and Hydrochloride Salt

The ester intermediates formed via cycloaddition are hydrolyzed to the free acid form by treatment with potassium hydroxide in aqueous solution at 0 °C, followed by acidification with hydrochloric acid to pH 1 to precipitate the free acid or its hydrochloride salt.

  • Procedure :
    The ester (0.5 mmol) is dissolved in water (0.1 M), KOH pellets (10 equiv) are added at 0 °C until complete dissolution. The mixture is stirred at room temperature for 2 hours, cooled again, and acidified with 37% aqueous HCl to precipitate the free acid or hydrochloride salt, which is collected by filtration and dried.

  • Yields and Purity :
    This step typically affords the pure 5-methyl-1,2,3-triazole-4-carboxylic acid hydrochloride in high yield and purity suitable for further applications.

Step Reagents/Conditions Temp (°C) Time (h) Outcome
Hydrolysis KOH (10 equiv), water (0.1 M) 0 → RT 2 Complete ester hydrolysis
Acidification 37% HCl to pH 1 0 - Precipitation of acid/HCl salt

Conversion to Acid Chlorides and Further Functionalization

The free acids can be converted to acid chlorides using thionyl chloride (SOCl2), enabling further transformations such as acylation reactions to synthesize derivatives like oxadiazoles and flavonoids.

  • Procedure :
    The acid is treated with SOCl2, typically under reflux conditions, to afford the corresponding acid chloride. This intermediate is reactive and used in subsequent coupling reactions.

  • Applications :
    This step is crucial for diversifying the triazole scaffold and has been reported in the synthesis of biologically active compounds.

Summary Table of Preparation Methods

Method Key Reagents Conditions Product Form Yield Range Notes
DBU-Promoted Cycloaddition β-Ketoester, Azide, DBU MeCN, 50 °C, overnight Solid High Simple, efficient
Copper-Catalyzed Cycloaddition β-Ketoester, Azide, DBU, Cu(OTf)2 DMSO, reflux 8 h Oil or solid Moderate (~50%) Requires copper catalyst
Phase-Transfer Catalysis (PTC) β-Ketoester, Azide, KOH, TBAB Diethyl ether, RT, 4 h Solid (potassium salt) Up to 95% Mild, avoids heating
Hydrolysis & Acidification Ester, KOH, HCl Water, 0 °C to RT Acid or HCl salt solid High Final step to free acid or salt
Acid Chloride Formation Acid, SOCl2 Reflux Acid chloride (intermediate) High For further derivatization

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl serves as a critical scaffold for developing new pharmaceuticals. Notably, it has been utilized in synthesizing analogs of febuxostat, a medication used to treat gout. The synthesized compounds demonstrated high potency in the submicromolar/nanomolar range against human acute myeloid leukemia (AML) cells, indicating its potential in oncology.

Table 1: Summary of Medicinal Applications

Application AreaDescription
Anticancer Activity Exhibited antiproliferative effects against AML cells.
Gout Treatment Analog synthesis for febuxostat derivatives.
Microbial Infections Targeting mechanisms for developing antimicrobial agents.

Biochemical Research

In biochemistry, this compound is recognized for its ability to interact with various biological systems. It is particularly valuable in proteomics research due to its unique triazole ring structure, which enhances its reactivity and binding properties .

Case Study: Proteomics Applications

Research has shown that this compound can be employed to study protein interactions and modifications, aiding in the understanding of disease mechanisms and potential therapeutic targets.

Drug Metabolism Research

The compound has also been investigated for its role as an inhibitor of the Pregnane X receptor (PXR), a key regulator of drug metabolism. Studies have identified analogs that act as selective antagonists or inverse agonists of PXR, which could mitigate adverse drug responses .

Table 2: PXR Inhibitors Derived from Triazole Compounds

Compound NameTypeIC50 Values (nM)
Compound 85Dual antagonist/inverse agonistLow nanomolar
Compound 89Pure antagonistLow nanomolar

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. The presence of the carboxylic acid group allows for the formation of numerous derivatives with enhanced biological activity or altered solubility profiles.

Structural Similarities and Comparisons

The compound shares structural similarities with other triazole derivatives, which may also exhibit biological activities. Understanding these relationships can guide further research into optimizing compounds for specific therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal biochemical processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole-carboxylic acids are highly dependent on substituents at positions 1, 2, and 5. Below is a comparative analysis:

Table 1: Key Properties of Selected Triazole-Carboxylic Acid Derivatives
Compound Name Substituent (Position) Molecular Weight Solubility Biological Activity Synthesis Method
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl HCl (2) 163.56 High (aqueous) Potential anticancer activity (inferred from analogs) Acid hydrolysis of esters
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Phenyl (2) 229.23 Low (organic) Inhibits NCI-H522 lung cancer cells (40% growth inhibition) Ester hydrolysis, recrystallization
1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Sulfonamide (1) 296.29 Moderate Not reported NaOH reflux, HCl neutralization
2-(4-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl (2) 237.21 Low Not tested Commercial synthesis

Physicochemical Properties

  • Solubility : The HCl salt’s high aqueous solubility contrasts with phenyl or fluorophenyl derivatives, which require organic solvents .
  • Crystallography : Structural studies using SHELXL reveal that substituents like phenyl groups induce planar conformations, while sulfonamide derivatives adopt twisted geometries due to steric hindrance .

Biological Activity

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride (also referred to as 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications.

The molecular formula of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl is C_4H_6ClN_3O_2, with a molecular weight of approximately 163.56 g/mol. The compound features a triazole ring with a methyl group at the 5-position and a carboxylic acid functional group at the 4-position. Its synthesis can be achieved through various methods involving nucleophilic substitution reactions due to the presence of the carboxylic acid group.

Biological Activities

Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative effects against human acute myeloid leukemia (AML) cells. Studies have shown that synthesized derivatives of this compound demonstrate high potency in the submicromolar to nanomolar range.

Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes within biological systems. It has been suggested that these interactions can lead to altered cellular pathways, potentially inhibiting cancer cell proliferation and inducing apoptosis .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Synthesis and Evaluation A study demonstrated that derivatives synthesized from this compound showed moderate anticancer activity against melanoma and colon cancer cells .
Protein Binding Studies Investigations into protein interactions revealed that this compound binds effectively to target proteins involved in cancer progression, suggesting its potential as an anticancer agent.
Analog Development The compound has been utilized in the synthesis of analogues for febuxostat, a drug used in gout treatment. These analogues exhibited enhanced biological activity compared to their predecessors.

Applications in Drug Development

The unique structural features of this compound make it a promising candidate for further exploration in drug development. Its dual functionality as both an acid and a potential ligand for metal ions enhances its biological activity compared to other similar compounds lacking such characteristics .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Methyl-2H-1,2,3-triazole-4-carboxylic Acid HCl?

A typical synthesis involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one and sodium acetate) in acetic acid, followed by crystallization and purification. For example, similar triazole derivatives are synthesized via reflux in acetic acid for 3–5 hours, with subsequent washing and recrystallization from DMF/acetic acid mixtures .

Q. How is the crystal structure of this compound determined, and which software tools are used?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Parameters like R-factor (<0.1) and data-to-parameter ratios (>15:1) ensure reliability .

Q. What preliminary biological screening data exist for this compound?

Triazole carboxylic acids, including derivatives of this compound, show antiproliferative activity against cancer cell lines such as NCI-H522 (lung cancer) and LOX IMVI (melanoma), with growth inhibition percentages ranging from 40% to 62% in vitro .

Q. How is the purity of the compound validated?

High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard. Elemental analysis and IR spectroscopy are also used to confirm structural integrity .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Factorial design experiments (e.g., varying temperature, solvent ratios, and catalyst concentrations) can identify critical parameters. For instance, hydrothermal in situ methods at 160°C have been used for analogous triazole derivatives, yielding ~41% via controlled decarboxylation .

Q. How should conflicting biological activity data across cell lines be resolved?

Contradictions may arise from cell line heterogeneity or assay conditions. Standardize protocols using reference compounds (e.g., doxorubicin) and validate via dose-response curves. Comparative studies with structurally similar analogs (e.g., 5-methyl-1-(thiazol-2-yl) derivatives) can clarify structure-activity relationships (SAR) .

Q. What strategies are effective in resolving crystallographic challenges, such as twinning or weak diffraction?

High-resolution data collection (synchrotron sources) and SHELXL’s twin refinement module can address twinning. For weak data, iterative refinement with restraints on bond lengths/angles improves model accuracy .

Q. How does the substitution pattern (e.g., methyl vs. phenyl groups) influence bioactivity?

SAR studies reveal that electron-withdrawing substituents (e.g., benzyl-thiazolyl groups) enhance anticancer activity. For example, 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl) analogs show 40% inhibition in NCI-H522 cells, likely due to improved membrane permeability .

Q. What mechanistic insights exist for this compound’s activity in signaling pathways?

Triazole derivatives are reported to inhibit Wnt/β-catenin signaling, a pathway implicated in cancer and metabolic disorders. Functional assays (e.g., luciferase reporter genes) and NMR-based binding studies can elucidate target engagement .

Q. How can computational methods complement experimental SAR studies?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like β-catenin. Pair these with experimental IC50 values to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
Reactant of Route 2
Reactant of Route 2
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.